![molecular formula C9H9BrO3 B3176473 2-(4-Bromo-3-methoxyphenyl)acetic acid CAS No. 99548-57-9](/img/structure/B3176473.png)
2-(4-Bromo-3-methoxyphenyl)acetic acid
Overview
Description
“2-(4-Bromo-3-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance that is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-methoxyphenyl)acetic acid” consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid group . The InChI key for this compound is XAELQZLYEDCMJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(4-Bromo-3-methoxyphenyl)acetic acid” is a solid substance with a molecular weight of 245.07 . It has a density of 1.6±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 51.7±0.3 cm3 and a molar volume of 157.1±3.0 cm3 .Scientific Research Applications
Chemical Properties and Identification
“2-(4-Bromo-3-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 99548-57-9 and a molecular weight of 245.07 .
Biological Potential of Indole Derivatives
While “2-(4-Bromo-3-methoxyphenyl)acetic acid” is not an indole derivative, it’s worth noting that indole derivatives have diverse biological activities and immense potential for new therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Other Compounds
“4-Methoxyphenylacetic acid”, a compound similar to “2-(4-Bromo-3-methoxyphenyl)acetic acid”, can be used to prepare “methyl 4-methoxyphenylacetate” by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Potential Applications in Clean Technology
Although not directly related to “2-(4-Bromo-3-methoxyphenyl)acetic acid”, it’s interesting to note that certain compounds have shown benefits in clean technology, promoting homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Relevant Papers There are several papers related to “2-(4-Bromo-3-methoxyphenyl)acetic acid”, but they do not provide specific information about this compound .
properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELQZLYEDCMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293465 | |
Record name | 4-Bromo-3-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methoxyphenyl)acetic acid | |
CAS RN |
99548-57-9 | |
Record name | 4-Bromo-3-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99548-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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